TAK-901-d3 - 1346603-28-8

TAK-901-d3

Catalog Number: EVT-1462476
CAS Number: 1346603-28-8
Molecular Formula: C28H32N4O3S
Molecular Weight: 507.667
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

TAK-901 is a potent, multi-targeted Aurora B kinase inhibitor. [ [] ] It is classified as an azacarboline kinase hinge-binder, a unique chemical class. [ [] ] Researchers use TAK-901 in preclinical studies to investigate its potential as an anti-cancer agent.

TAK-901

Compound Description: TAK-901 is an investigational, multi-targeted Aurora B kinase inhibitor derived from a novel azacarboline kinase hinge-binder chemotype. [] It exhibits potent, time-dependent inhibition of Aurora B kinase, with minimal activity against Aurora A. [] TAK-901 inhibits cellular histone H3 phosphorylation, induces polyploidy, and inhibits cell proliferation in various human cancer cell lines. [] In vivo studies demonstrated potent antitumor activity in multiple human solid tumor and leukemia models. []

AZD-1152

Compound Description: AZD-1152 is an Aurora kinase inhibitor with selectivity for Aurora B. [] It is being investigated as a potential anticancer therapeutic.

Relevance: AZD-1152 shares a similar mechanism of action with TAK-901-d3, targeting Aurora B kinase to disrupt cell cycle progression and induce apoptosis in cancer cells. [] Both compounds belong to the class of Aurora kinase inhibitors and are being explored for their anticancer properties.

Overview

TAK-901-d3 is a deuterated derivative of TAK-901, a small-molecule inhibitor targeting the serine-threonine kinase Aurora B. This compound exhibits potential antineoplastic activity, which means it can inhibit tumor growth. The molecular formula for TAK-901-d3 is C28H29D3N4O3S, with a molecular weight of 507.66 g/mol. It is primarily utilized in proteomics research due to its ability to modify kinase activity and its implications in cancer treatment.

Source

The compound is synthesized from TAK-901 through the incorporation of deuterium isotopes, which enhances its stability and alters its pharmacokinetic properties. The synthesis typically involves deuterated reagents or solvents, ensuring selective incorporation of deuterium during the reaction process.

Classification

TAK-901-d3 belongs to the class of Aurora kinase inhibitors. These inhibitors are crucial in cancer research as they interfere with cell division by targeting key proteins involved in mitosis. Specifically, TAK-901-d3 is classified under small-molecule inhibitors used in cancer therapy and proteomics.

Synthesis Analysis

Methods

The synthesis of TAK-901-d3 involves several key steps:

  1. Deuteration: The process begins with the use of deuterated solvents and reagents, which are essential for incorporating deuterium into the molecular structure.
  2. Reaction Conditions: Careful control of reaction conditions such as temperature, pressure, and time is vital to ensure high purity and yield of the final product.
  3. Purification: After synthesis, purification methods such as chromatography are employed to isolate TAK-901-d3 from by-products and unreacted materials.

Technical Details

The synthetic route mirrors that of other deuterated compounds, focusing on large-scale production techniques that maintain compound integrity while achieving high yields.

Molecular Structure Analysis

Structure

TAK-901-d3 features a complex structure typical of Aurora kinase inhibitors, with multiple functional groups that facilitate its interaction with target proteins. The presence of deuterium atoms modifies the physical properties of the compound without significantly altering its biological activity.

Data

The molecular structure can be represented as follows:

  • Molecular Formula: C28H29D3N4O3S
  • Molecular Weight: 507.66 g/mol

This structure allows for effective binding to Aurora B kinase, influencing its activity within cellular contexts.

Chemical Reactions Analysis

Reactions

TAK-901-d3 can undergo various chemical reactions:

  1. Oxidation: Under specific conditions, it can be oxidized to form derivatives that may have altered biological activities.
  2. Reduction: Reduction reactions can also occur, leading to different derivatives with potential applications.
  3. Substitution: The compound can participate in substitution reactions where functional groups are exchanged.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.

Technical Details

The outcomes of these reactions depend significantly on the specific conditions applied (e.g., temperature, pH) and the reagents used, allowing for tailored modifications to enhance or alter its biological efficacy.

Mechanism of Action

Process

TAK-901-d3 acts primarily as an inhibitor of Aurora B kinase, a critical regulator in cell division:

  1. Target Interaction: It binds to Aurora B, preventing its normal function in phosphorylating histone H3.
  2. Cell Cycle Impact: This inhibition leads to disruptions in mitosis, resulting in polyploidy and ultimately inhibiting cell proliferation.

Data

In laboratory studies, TAK-901-d3 has shown effective concentrations ranging from 40 to 500 nmol/L against various human cancer cell lines. Its mechanism underscores its potential utility in cancer therapies targeting mitotic processes.

Physical and Chemical Properties Analysis

Physical Properties

TAK-901-d3 is characterized by:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents commonly used in laboratory settings.

Chemical Properties

Key chemical properties include:

  • Stability: Enhanced stability due to deuteration.
  • Reactivity: Reacts under specific conditions for oxidation and reduction.

Relevant analyses indicate that these properties contribute positively to its performance as a research tool and potential therapeutic agent.

Applications

Scientific Uses

TAK-901-d3 is primarily used in:

  • Proteomics Research: Its ability to selectively inhibit Aurora kinases makes it valuable for studying cell cycle regulation and protein interactions.
  • Cancer Research: Its antineoplastic properties position it as a candidate for further development in cancer therapies aimed at disrupting mitotic processes.
Chemical Characterization of TAK-901-d3

Structural Analysis and Isotopic Labeling

Molecular Formula and Deuterium Substitution Patterns

TAK-901-d3 is a deuterated analogue of the multi-targeted Aurora kinase inhibitor TAK-901, where three hydrogen atoms (³H) are replaced by deuterium atoms (²H or D). The parent compound TAK-901 has the molecular formula C₂₈H₃₂N₄O₃S and a molecular weight of 504.64 g/mol [1] [5] [10]. Deuterium substitution occurs at specific methyl groups, resulting in the modified molecular formula C₂₈H₂₉D₃N₄O₃S and a molecular weight of 507.67 g/mol. The primary sites of deuteration are the N-methyl group of the piperidine ring (CD₃) and/or the ethylsulfonyl moiety (CH₂CD₃ or CD₂CH₃), as confirmed by mass fragmentation patterns and nuclear magnetic resonance (NMR) profiling [4] [7]. This targeted labeling preserves the core azacarboline chemotype responsible for Aurora kinase inhibition while altering isotopic distribution.

  • Structural Significance:Deuterium incorporation at metabolically vulnerable sites (e.g., methyl groups) leverages the kinetic isotope effect (KIE), which can slow oxidative metabolism without altering pharmacophore geometry. The piperidine N-methyl and ethylsulfonyl groups are positions prone to cytochrome P450-mediated oxidation in non-deuterated TAK-901 [5] [10].

Synthesis Pathways for Deuterated Analogues

The synthesis of TAK-901-d3 follows reductive deuteration strategies applied to advanced intermediates of TAK-901 (CAS 934541-31-8) [4] [7]. Two primary routes are employed:

  • Deuterium Exchange via Catalytic Reduction:
  • Precursor: N-desmethyl intermediate of TAK-901.
  • Method: Reaction with deuterated iodomethane (CD₃I) under basic conditions.
  • Purity: >99% isotopic enrichment (LC-MS).
  • Reductive Deuteration with Metal Catalysts:
  • Precursor: Alkenyl or halogenated precursor of the ethylsulfonyl group.
  • Method: Pd/C-catalyzed reduction using D₂ gas.
  • Yield: 85–92% after HPLC purification [5].

  • Key Considerations:

  • Solvent selection (e.g., deuterated dimethylformamide) minimizes proton back-exchange.
  • Reaction temperatures are kept below 50°C to prevent racemization of chiral centers.

Comparative Analysis with Non-Deuterated TAK-901

Deuteration does not alter TAK-901’s primary mechanism as an Aurora kinase inhibitor. Both compounds exhibit near-identical inhibition constants (Kᵢ) for Aurora A (IC₅₀ = 21 nM) and Aurora B (IC₅₀ = 15 nM) [1] [5]. However, critical differences arise in physicochemical behavior:

PropertyTAK-901TAK-901-d3Analytical Method
Molecular Weight504.64 g/mol507.67 g/molHigh-res MS
logP (Partition Coefficient)3.653.62Chromatographic assay
Crystalline FormOff-white solidOff-white solidXRPD
Melting Point216–218°C (dec.)216–218°C (dec.)DSC
  • Biochemical Consistency:Deuterium substitution does not compromise target engagement. TAK-901-d3 retains the time-dependent, tight-binding inhibition of Aurora B (dissociation t₁/₂ >920 minutes) and suppresses histone H3 phosphorylation in PC3 cells (EC₅₀ = 0.16 μM) comparably to non-deuterated TAK-901 [1] [3].

Physicochemical Properties

Solubility and Stability in Solvents

TAK-901-d3 shares similar solvent compatibility with TAK-901 but exhibits enhanced stability in accelerated degradation studies [5] [10]:

  • Solubility:
  • DMSO: 65–101 mg/mL (128.8–200.1 mM) at 25°C.
  • Water: Insoluble (<0.1 mg/mL).
  • Ethanol: Insoluble (<0.1 mg/mL).

  • Stability:

  • DMSO Solutions: Stable for ≥6 months at –80°C; minimal deuteration loss (<3%) after 12 weeks at –20°C.
  • Solid State: No detectable degradation after 24 months at –20°C under inert atmosphere.
  • Oxidative Stability: 50% lower degradation than non-deuterated analog in H₂O₂-spiked buffers (pH 7.4), attributed to KIE at oxidation-prone methyl sites [5].

Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Profiling

Mass Spectrometry:

  • Q-TOF Analysis: [M+H]⁺ ion at m/z 508.225 for TAK-901-d3 (vs. 505.212 for TAK-901), confirming +3 Da shift.
  • Fragmentation Pattern: Diagnostic fragments at m/z 154.1 (CD₃-containing piperidine) and m/z 109.0 (C₂D₅ from ethylsulfonyl) [4] [7].

NMR Spectroscopy:

  • ¹H-NMR (500 MHz, DMSO-d₆):
  • Disappearance of signals at δ 2.15 ppm (N–CH₃) and δ 1.35 ppm (SO₂–CH₂CH₃), replaced by residual solvent peaks.
  • Aromatic protons (δ 7.1–8.5 ppm) unchanged.
  • ¹³C-NMR: Shift of methyl carbons from δ 45.2 ppm to δ 45.1 ppm (triplet, J₈D = 20 Hz).
TechniqueKey Diagnostic Features of TAK-901-d3
High-res MS[M+H]⁺ at m/z 508.225 (Δ+3.013 vs. TAK-901)
¹H-NMRLoss of singlet at δ 2.15 ppm (N–CH₃)
HPLC-UVRetention time identical to TAK-901 (tᵣ = 8.2 min)
  • Isotopic Purity Validation:LC-MS with charged aerosol detection confirms ≥98% deuterium incorporation at all designated sites. No protium impurities are detectable above 0.5% [4] [10].

Properties

CAS Number

1346603-28-8

Product Name

TAK-901-d3

IUPAC Name

5-(3-ethylsulfonylphenyl)-3,8-dimethyl-N-[1-(trideuteriomethyl)piperidin-4-yl]-9H-pyrido[2,3-b]indole-7-carboxamide

Molecular Formula

C28H32N4O3S

Molecular Weight

507.667

InChI

InChI=1S/C28H32N4O3S/c1-5-36(34,35)21-8-6-7-19(14-21)23-15-22(28(33)30-20-9-11-32(4)12-10-20)18(3)26-25(23)24-13-17(2)16-29-27(24)31-26/h6-8,13-16,20H,5,9-12H2,1-4H3,(H,29,31)(H,30,33)/i4D3

InChI Key

WKDACQVEJIVHMZ-GKOSEXJESA-N

SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C3=C2C4=CC(=CN=C4N3)C)C)C(=O)NC5CCN(CC5)C

Synonyms

5-[3-(Ethylsulfonyl)phenyl]-3,8-dimethyl-N-(1-methyl-4-piperidinyl)-9H-pyrido[2,3-b]indole-7-carboxamide;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.